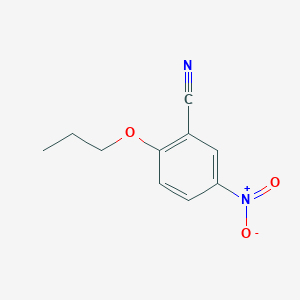

5-nitro-2-propoxybenzonitrile

Vue d'ensemble

Description

"5-nitro-2-propoxybenzonitrile" is a chemical compound that is a subject of interest in various chemical research areas. Its properties and reactions are explored for potential applications in different fields of chemistry.

Synthesis Analysis

- The synthesis of similar compounds, such as 2-aminobenzonitriles, can be achieved through processes involving nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of arylindoles, which may have relevance to synthesizing 5-nitro-2-propoxybenzonitrile (Chen et al., 2018).

Molecular Structure Analysis

- The molecular structure of compounds like 5-nitro-2-propoxybenzonitrile can be studied using rotational spectroscopy, as demonstrated in the structural determination of 2- and 3-nitrobenzonitrile (Graneek et al., 2018).

Chemical Reactions and Properties

- Reactions of nitrobenzonitriles, which are structurally similar to 5-nitro-2-propoxybenzonitrile, include hydrogenation processes and reactions with various amines and amino acids. These reactions are indicative of the chemical behavior of nitrobenzonitriles (Wilshire, 1967).

Physical Properties Analysis

- The physical properties of nitrobenzonitriles, such as dipole moments and electron density distribution, can be assessed using techniques like microwave spectroscopy, which may be applicable to 5-nitro-2-propoxybenzonitrile (Graneek et al., 2018).

Chemical Properties Analysis

- The chemical properties of nitrobenzonitriles include their reactivity, as shown in studies involving hydrogenation using Raney nickel catalysts. Such studies provide insights into the behavior of compounds like 5-nitro-2-propoxybenzonitrile under different conditions (Koprivova & Červený, 2008).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

5-Nitro-2-propoxybenzonitrile is used in the synthesis of various novel chemical compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. These reactions are significant for producing new compounds, which are identified and characterized using techniques like NMR, IR, MS spectra, and elemental analysis (Li et al., 2006).

Hydrogenation Reactions

5-Nitro-2-propoxybenzonitrile plays a role in hydrogenation reactions. The position of the nitro group relative to the nitrile group significantly affects the hydrogenation process. For example, while 3- and 4-nitrobenzonitriles are hydrogenated to their primary amines, 2-nitrobenzonitrile undergoes transformation via intramolecular oxidation. Understanding these mechanisms is crucial for industrial applications (Koprivova & Červený, 2008).

Photophysical Characterization

5-Nitro-2-propoxybenzonitrile derivatives have been studied for their photophysical properties. These studies include the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs). Understanding these properties is essential for developing advanced materials for electronic applications (García-López et al., 2014).

Vibrational Spectroscopy

The compound has been studied using vibrational spectroscopy and ab initio calculations. Such studies involve the preparation of derivatives like 5-nitro-2-(p-fluorophenyl)benzoxazole and analyzing them using FT-IR spectrum, with theoretical examination using quantum chemistry codes. This research is significant for understanding the molecular structure and properties of these compounds (Mary et al., 2008).

Corrosion Inhibition

Derivatives of 5-nitro-2-propoxybenzonitrile, like 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, are studied as corrosion inhibitors for mild steel in acidic environments. Such research is vital for industrial applications where corrosion resistance is essential (Verma et al., 2015).

In Vitro Anticancer Studies

Nitrile-functionalized silver(I)–N-heterocyclic carbene complexes based on 5-nitro-2-propoxybenzonitrile derivatives have been synthesized and investigated for their potential as anticancer agents. These complexes undergo in vitro studies to evaluate their effectiveness against cancer cell lines (Zulikha et al., 2014).

Propriétés

IUPAC Name |

5-nitro-2-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTYDHXIKNWYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-propoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)

![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)

![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)

![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)